molecular formula C19H26ClNOS B1663546 ラセロチゴチン塩酸塩 CAS No. 102120-99-0

ラセロチゴチン塩酸塩

カタログ番号: B1663546
CAS番号: 102120-99-0
分子量: 351.9 g/mol
InChIキー: CEXBONHIOKGWNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac-Rotigotine Hcl is a high potency and selectivity agonist for D-2 receptor with Ki of 0.69 nM.IC50 Value: 0.69 nM(Ki)Target: D-2 receptorin vitro: rac-Rotigotine showed high potency (Ki = 0.69 nM) and selectivity for D-2 receptors as compared to its potency and selectivity at various other neuronal receptors (Ki in nM): D-1 (678) dopamine, alpha 1-(534) and alpha 2-(195) adrenoceptor, S1-(6940) and S2-(5900) serotonin and muscarine (2660). Very low activity (Ki greater than 10(-5) M) was seen at the beta-adrenoceptor, A1-adenosine, GABAA and benzodiazepine receptors. Furthermore, rac-Rotigotine inhibited the calcium-dependent release of [3H]dopamine (IC50: 4 nM) and [3H]acetylcholine (IC50: 6.3 nM) from rabbit striatal slices in the nanomolar range. These effects of rac-Rotigotine were mediated through activation of D-2 dopamine autoreceptors and D-2 dopamine heteroreceptors, respectively.in vivo: Presynaptic dopaminergic activity in vivo was measurable as an inhibition of the locomotor activity of mice, and in this model rac-Rotigotine was more effective than apomorphine. Moreover, the effect of rac-Rotigotine could be antagonized by sulpiride but not by yohimbine. rac-Rotigotine was equipotent with apomorphine in inducing circling behaviour in 6-OHDA-lesioned rats. rac-Rotigotine had almost no serotonergic activity in vivo.

科学的研究の応用

パーキンソン病の治療

ロチゴチンは、パーキンソン病の治療のために開発されたドーパミン作動薬です . ロチゴチンはD1/D2/D3受容体に選択的であり、マイクロモル濃度でシナプス後ドーパミン作動性ニューロンを刺激します . 市販されている薬物は、レボ回転異性体を含んでおり、そのデキストロ回転異性体よりも約140倍活性が高いです .

レストレスレッグ症候群の治療

パーキンソン病に加えて、ロチゴチンはレストレスレッグ症候群の治療にも適応されます . α2βアドレナリン受容体のアンタゴニストとしてのロチゴチンの活性と5-HT1Aセロトニン受容体のアゴニストとしての活性は、in vivoでその有益な効果に貢献しています .

経皮パッチ製剤

ロチゴチンは、いくつかの国で経皮パッチとして販売されています . この製剤により、薬剤を24時間かけて送達することができます , 非経口投与が好ましい場合に便利な選択肢を提供します .

運動機能と全体的な機能の改善

臨床試験では、ロチゴチンが初期または進行期のパーキンソン病患者における運動機能と全体的な機能を効果的に改善することが示されています . これらの利点は、最大6年間患者を追跡したオープンラベル延長試験で維持されているようです .

非運動症状の改善

ロチゴチンは、パーキンソン病のいくつかの非運動症状、特に睡眠障害と健康関連のQOLを改善することが明らかになっています . これは、これらの症状によってQOLが著しく影響を受けている患者にとって貴重な治療選択肢となります .

品質保証のための分析方法

ロチゴチンの原料および経皮パッチの分析には、高速液体クロマトグラフィーに基づく分析方法が開発されています . これらの方法は、原料およびロチゴチンの医薬品製剤の両方における不純物を評価することにより、製品品質を保証します .

キラル分離研究

高速液体クロマトグラフィーによるロチゴチンのキラル分離を評価する研究が行われています . これらの研究は、新規医薬品製剤の開発と安定性試験に不可欠です .

合成プロセス

これらのプロセスから生じるさまざまな不純物の評価を含む、ロチゴチンの合成プロセスが研究されています . これらの不純物を理解することは、ロチゴチンの薬物動態的および毒性学的特性を特徴付ける上で重要です .

作用機序

Target of Action

Rac-Rotigotine Hydrochloride is a non-ergoline dopamine agonist . It primarily targets dopamine receptors, specifically D1, D2, and D3 . It also interacts with the 5-HT1A serotonergic receptor as a partial agonist and acts as an antagonist of the α2B-adrenergic receptor . These receptors play crucial roles in various neurological processes, including motor control, mood regulation, and reward mechanisms.

Mode of Action

As a full agonist of dopamine receptors, Rac-Rotigotine Hydrochloride mimics the neurotransmitter dopamine by activating its receptors . It binds to these receptors and triggers a response, thereby simulating the effect of dopamine. It also interacts with the 5-HT1A serotonergic receptor as a partial agonist and the α2B-adrenergic receptor as an antagonist .

Biochemical Pathways

Rac-Rotigotine Hydrochloride affects the dopaminergic and serotonergic pathways by interacting with their respective receptors . By acting as an agonist at dopamine receptors, it enhances dopaminergic transmission, which is often impaired in conditions like Parkinson’s disease and restless leg syndrome . Its interaction with the 5-HT1A serotonergic receptor and the α2B-adrenergic receptor also contributes to its overall pharmacological effects .

Pharmacokinetics

Rac-Rotigotine Hydrochloride is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . This method of administration maintains stable plasma concentrations of the drug over 24 hours . The bioavailability of the drug is approximately 37% when administered transdermally . It is metabolized in the liver via cytochrome P450-mediated pathways and has an elimination half-life of 5-7 hours . The drug is excreted in urine (71%) and feces (23%) .

Result of Action

The activation of dopamine receptors by Rac-Rotigotine Hydrochloride leads to various molecular and cellular effects. It stimulates post-synaptic dopaminergic neurons, which can help alleviate symptoms of conditions like Parkinson’s disease and restless leg syndrome . Additionally, it has been shown to protect against certain types of cellular damage .

Action Environment

The action of Rac-Rotigotine Hydrochloride can be influenced by various environmental factors. For instance, the stability of the drug can be affected by oxidation . Furthermore, genetic polymorphisms in drug-metabolizing enzymes such as cytochrome P450 2C19 and 2C9 can influence the pharmacokinetics and pharmacodynamics of the drug . The drug’s efficacy can also be affected by factors such as the patient’s age, overall health status, and the presence of other medications .

生化学分析

Biochemical Properties

Rac-Rotigotine Hydrochloride is an agonist at all 5 dopamine receptor subtypes (D1-D5), but binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . Rac-Rotigotine Hydrochloride also inhibits dopamine uptake and prolactin secretion .

Cellular Effects

Rac-Rotigotine Hydrochloride has been shown to significantly reduce the symptoms of Parkinson’s disease . It ameliorates movement symptoms and activities of daily living limitations . It also improves sleep quality .

Molecular Mechanism

Rac-Rotigotine Hydrochloride works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Rac-Rotigotine Hydrochloride shows constant in vivo absorption, resembling zero-order kinetics . This constant absorption through the skin into the central circulation is a basis for stable drug exposure .

Metabolic Pathways

Rac-Rotigotine Hydrochloride is subject to a pronounced metabolism through several pathways, including various Cytochrome P450 enzymes like CYP 1A2, 2C9, 2C19, 2D6, 3A4, and conjugation . Elimination of metabolites occurs primarily renally (71%) and to a lesser extent via feces (23%) .

Transport and Distribution

Rac-Rotigotine Hydrochloride is lipid soluble, readily penetrating through the skin, and skin-compatible . It is delivered into the systemic circulation from transdermal patches in a continuous manner, similar to an intravenous infusion .

特性

IUPAC Name

6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXBONHIOKGWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-Rotigotine Hydrochloride
Reactant of Route 2
Reactant of Route 2
rac-Rotigotine Hydrochloride
Reactant of Route 3
Reactant of Route 3
rac-Rotigotine Hydrochloride
Reactant of Route 4
Reactant of Route 4
rac-Rotigotine Hydrochloride
Reactant of Route 5
Reactant of Route 5
rac-Rotigotine Hydrochloride
Reactant of Route 6
Reactant of Route 6
rac-Rotigotine Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。